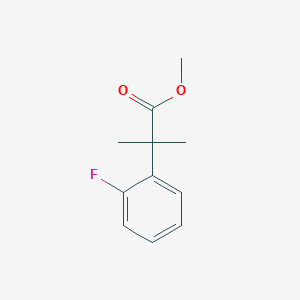

Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Description

Propriétés

IUPAC Name |

methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXWKJKRFOKJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726301 | |

| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861901-19-1 | |

| Record name | Methyl 2-(2-fluorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Theoretical Framework for Assessing the Stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for evaluating the chemical stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a novel small molecule of potential interest in drug development and materials science. In the absence of extensive experimental data, computational chemistry offers a powerful and predictive approach to understanding the intrinsic stability, conformational preferences, and potential degradation pathways of this compound. This document outlines a multi-faceted computational workflow, leveraging Density Functional Theory (DFT) to investigate the molecule's electronic structure, conformational landscape, and the energetics of bond dissociation. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for predicting the stability of this and structurally related molecules, thereby guiding experimental design and accelerating development timelines.

Introduction: The Imperative of Stability in Molecule Design

The stability of a chemical entity is a cornerstone of its viability, particularly in the pharmaceutical and material sciences. A molecule's ability to resist degradation under various conditions dictates its shelf-life, therapeutic efficacy, and safety profile. Methyl 2-(2-fluorophenyl)-2-methylpropanoate, with its fluorinated aromatic ring and sterically hindered ester group, presents a unique combination of structural motifs that influence its stability. The fluorine atom can significantly alter the electronic properties of the phenyl ring through inductive and mesomeric effects, while the quaternary carbon adjacent to the carbonyl group introduces steric strain that may impact reactivity.

This guide eschews a one-size-fits-all template, instead presenting a bespoke computational strategy tailored to the specific structural features of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. We will delve into the causality behind our choice of theoretical models and computational parameters, ensuring that each step of the described protocol is not merely a procedural instruction but a scientifically reasoned approach to elucidating the molecule's stability profile.

Theoretical Underpinnings: A Quantum Chemical Approach to Stability

Our investigation into the stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate is grounded in the principles of quantum mechanics, specifically Density Functional Theory (DFT). DFT has emerged as a highly popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic structure of many-body systems like organic molecules.[1][2] The core principle of DFT is that the energy of a system can be determined from its electron density.[1]

For our purposes, DFT allows us to calculate key properties that are direct or indirect indicators of chemical stability:

-

Optimized Molecular Geometry: The lowest energy three-dimensional arrangement of atoms, providing insights into steric and electronic interactions.

-

Vibrational Frequencies: Used to confirm that an optimized geometry corresponds to a true energy minimum and to calculate zero-point vibrational energies and thermal corrections.

-

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity.

-

Bond Dissociation Energies (BDEs): The energy required to break a specific chemical bond homolytically, a direct measure of bond strength and a critical parameter in predicting degradation pathways.[3][4]

We will employ a combination of DFT functionals and basis sets to ensure the robustness and reliability of our calculations. The choice of functional is crucial, as different functionals are parameterized to perform better for specific types of chemical problems.[5][6]

Computational Workflow: A Step-by-Step Guide

The following section details the proposed computational workflow for assessing the stability of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. This workflow is designed to be executed using a quantum chemistry software package such as Gaussian, Q-Chem, or Psi4.[7][8][9][10]

Molecular Structure Preparation and Conformational Analysis

The first step is to generate a three-dimensional structure of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. This can be done using molecular building tools available in programs like GaussView or Avogadro.[11]

Given the presence of rotatable bonds (e.g., the C-C bond between the phenyl ring and the quaternary carbon, and the C-O bond of the ester), a thorough conformational analysis is crucial. The relative orientation of the fluorophenyl group and the ester moiety can significantly impact the molecule's overall energy and reactivity. The presence of fluorine can influence the conformational preferences of the alkyl chain.[12][13]

Protocol 1: Conformational Search

-

Initial Structure Generation: Build the Methyl 2-(2-fluorophenyl)-2-methylpropanoate molecule in a molecular editor.

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a smaller basis set (e.g., STO-3G) or a semi-empirical method.

-

Potential Energy Surface Scan: Systematically rotate the key dihedral angles (e.g., the C-C-C-O and C-C-Ph-F dihedrals) and calculate the single-point energy at each step. This will identify potential low-energy conformers.

-

Geometry Optimization of Conformers: Select the low-energy conformers identified in the previous step and perform full geometry optimizations using a reliable DFT method (e.g., B3LYP functional with a 6-31G(d) basis set).[14]

-

Vibrational Frequency Analysis: For each optimized conformer, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Relative Energy Calculation: Compare the electronic energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and the relative populations of other conformers at a given temperature.

Bond Dissociation Energy (BDE) Calculations

BDE is a primary indicator of the stability of a chemical bond.[3] By calculating the BDE for the most labile bonds in Methyl 2-(2-fluorophenyl)-2-methylpropanoate, we can predict the initial steps of its thermal or photochemical degradation. The most likely bonds to undergo homolytic cleavage are those that lead to the formation of relatively stable radical species. For esters, key degradation pathways often involve the cleavage of C-O and C-C bonds adjacent to the carbonyl group.[15][16]

Protocol 2: Bond Dissociation Energy Calculation

-

Identify Target Bonds: Based on chemical intuition and literature on similar esters, identify the bonds most likely to be involved in degradation. For Methyl 2-(2-fluorophenyl)-2-methylpropanoate, these include:

-

The C-C bond between the quaternary carbon and the carbonyl carbon.

-

The C-O ester bond.

-

The O-CH3 bond.

-

A C-H bond on the methyl groups.

-

-

Optimize Geometries: Perform geometry optimizations and vibrational frequency calculations for the parent molecule and for each of the radical fragments resulting from the homolytic cleavage of the target bonds. A higher level of theory, such as the M06-2X functional with a larger basis set (e.g., 6-311+G(d,p)), is recommended for accurate BDE calculations.[6]

-

Calculate Enthalpies: From the output of the frequency calculations, obtain the thermal enthalpy (H) for the parent molecule and each radical fragment.

-

Calculate BDE: The BDE is calculated as the difference in the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[3][6]

BDE = H(Radical 1) + H(Radical 2) - H(Parent Molecule)

Analysis of Potential Degradation Pathways

Beyond simple bond homolysis, esters can undergo other degradation reactions, such as hydrolysis or oxidation.[17] While a full kinetic analysis of these pathways is computationally intensive, DFT can be used to probe the thermodynamics of potential initial steps. For instance, the stability of the molecule towards hydrolysis can be assessed by calculating the reaction energy of the addition of a water molecule to the carbonyl carbon.

Data Presentation and Interpretation

To facilitate the interpretation of the computational results, all quantitative data should be summarized in a clear and structured manner.

Table 1: Relative Energies of Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0.00 | 0.00 | X.XX |

| 2 | X.XX | X.XX | X.XX |

| 3 | X.XX | X.XX | X.XX |

Table 2: Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) at 298.15 K |

| C(quaternary)-C(carbonyl) | XXX.X |

| C(carbonyl)-O(ester) | XXX.X |

| O(ester)-CH3 | XXX.X |

| C(methyl)-H | XXX.X |

The conformer with the lowest energy is considered the most stable. The Boltzmann population provides an estimate of the relative abundance of each conformer at a given temperature. The calculated BDEs will highlight the weakest bond in the molecule, indicating the most likely point of initial degradation under thermal stress. A higher BDE value corresponds to a stronger, more stable bond.

Conclusion: A Predictive Framework for Stability Assessment

This technical guide has outlined a robust and scientifically grounded computational workflow for the theoretical assessment of Methyl 2-(2-fluorophenyl)-2-methylpropanoate stability. By systematically exploring the conformational landscape and quantifying the strength of its chemical bonds, this approach provides valuable, predictive insights that can guide experimental studies and inform the drug development process. The methodologies presented here are not only applicable to the target molecule but can also be adapted for the stability analysis of other novel chemical entities. As computational resources become more accessible, the integration of such theoretical evaluations into the early stages of research and development will undoubtedly accelerate the discovery and optimization of new, stable, and effective molecules.

References

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. Retrieved January 26, 2026, from [Link]

-

MDPI. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2018). Oxidation of Methyl Propanoate by the OH Radical. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023). Gaussian Output file analysis || Dr. Gaurav Jhaa. Retrieved January 26, 2026, from [Link]

-

The Journal of Organic Chemistry. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved January 26, 2026, from [Link]

-

Bartel Research Group. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved January 26, 2026, from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved January 26, 2026, from [Link]

-

OUCI. (2022). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved January 26, 2026, from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2013). Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate. Retrieved January 26, 2026, from [Link]

-

Royal Society Open Science. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2000). Theoretical and experimental investigation of the second hyperpolarizabilities of methyl orange. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved January 26, 2026, from [Link]

-

Gaussian. (2019). Gaussian & GaussView Tutorial Videos. Retrieved January 26, 2026, from [Link]

-

Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. Retrieved January 26, 2026, from [Link]

-

NIH. (2023). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. Retrieved January 26, 2026, from [Link]

-

Scirp.org. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved January 26, 2026, from [Link]

-

Accounts of Chemical Research. (2002). Bond Dissociation Energies of Organic Molecules. Retrieved January 26, 2026, from [Link]

-

YouTube. (2024). Gaussian Tutorial (Lec-1) Gaussian Job Submission ©. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2011). Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. Retrieved January 26, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (2024). Computational design of an efficient and thermostable esterase for polylactic acid depolymerization. Retrieved January 26, 2026, from [Link]

-

ChemCompute. (n.d.). Home | ChemCompute: Free Computational Chemistry For Undergraduates. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (2015). Density functional theory across chemistry, physics and biology. Retrieved January 26, 2026, from [Link]

-

Gaussian. (n.d.). Introduction to Gaussian program1. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (2023). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. Retrieved January 26, 2026, from [Link]

-

MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Retrieved January 26, 2026, from [Link]

-

Reddit. (2024). What Open source quantum chemistry software should I learn? : r/Chempros. Retrieved January 26, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved January 26, 2026, from [Link]

-

Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. Retrieved January 26, 2026, from [Link]

-

Scribd. (n.d.). Understanding The Conformational Behavior of Fluor | PDF. Retrieved January 26, 2026, from [Link]

-

SciRP.org. (2021). Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol's and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2020). Conformation analysis of a novel fluorinated chalcone. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2016). How to calculate bond dissociation energy of O-H and N-H bond in Phenolic and Aminic antioxidant?. Retrieved January 26, 2026, from [Link]

-

KEGG PATHWAY Database. (n.d.). KEGG PATHWAY Database. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2016). INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a.... Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2018). Cl-initiated atmospheric degradation mechanism for methyl propionate.... Retrieved January 26, 2026, from [Link]

Sources

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 8. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 9. Access Blocked — ChemCompute [chemcompute.org]

- 10. reddit.com [reddit.com]

- 11. gaussian.com [gaussian.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Reactivity profile of ortho-fluorinated aromatic esters

An In-depth Technical Guide to the Reactivity Profile of Ortho-Fluorinated Aromatic Esters

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Ortho-fluorinated aromatic esters represent a particularly valuable class of synthons, where the unique electronic properties of the fluorine atom, positioned adjacent to an ester moiety, create a distinct and exploitable reactivity profile. This guide provides an in-depth analysis of the core reactivity principles governing these molecules. We will explore the nuanced interplay between the inductive and resonance effects of the ortho-fluoro substituent, its profound impact on nucleophilic aromatic substitution (SNAr), its influence on ester stability and hydrolysis, and its role in directing further functionalization through metalation and cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of these versatile building blocks.

The Electronic Influence of the Ortho-Fluoro Substituent

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In ortho-fluorinated aromatic esters, two key groups—the fluorine atom and the ester—exert powerful, and sometimes competing, electronic effects that govern the molecule's behavior.

-

Fluorine's Duality: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring and deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[4] However, fluorine also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). This resonance donation preferentially increases electron density at the ortho and para positions. While the inductive effect is generally dominant, making halobenzenes deactivating overall, the resonance effect is key to explaining their directing capabilities.[4][5]

-

The Ester Group: The ester moiety (-COOR) is a classic deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R). This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack.[6]

The combination of an ortho-fluoro group and an ester creates a unique electronic landscape. The powerful electron-withdrawing nature of both substituents significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack, which is the dominant reactivity mode for this class of compounds.

Caption: General workflow for the SNAr reaction mechanism.

Comparative Reactivity Data

The choice of nucleophile significantly impacts the reaction outcome. Below is a summary of typical SNAr reactions with a model substrate, Methyl 2-fluorobenzoate.

| Nucleophile | Reagent Example | Typical Conditions | Product | Approx. Yield (%) |

| Amine | Piperidine | DMSO, 100 °C, 12h | Methyl 2-(piperidin-1-yl)benzoate | >95% |

| Alkoxide | Sodium methoxide | MeOH, Reflux, 4h | Methyl 2-methoxybenzoate | >90% |

| Thiolate | Sodium thiophenoxide | DMF, 80 °C, 6h | Methyl 2-(phenylthio)benzoate | >92% |

| Hydroxide | Potassium hydroxide | H₂O/Dioxane, 100 °C | Salicylic Acid (after hydrolysis) | >85% |

Note: Yields are representative and can vary based on specific substrate and precise reaction conditions.

Ester Hydrolysis

The ester functionality itself is susceptible to hydrolysis under both acidic and basic conditions. The strong inductive electron withdrawal (-I) of the ortho-fluoro substituent makes the ester's carbonyl carbon more electrophilic. This heightened electrophilicity can facilitate the nucleophilic attack by water or hydroxide ions, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues under certain conditions.

While acidic and alkaline reagents are standard for this conversion, milder protocols have been developed for substrates with sensitive functional groups. [7]

Experimental Protocol: Base-Mediated Hydrolysis of Methyl 2-fluorobenzoate

This protocol outlines a standard laboratory procedure for the saponification of an ortho-fluorinated aromatic ester.

Self-Validating System: The reaction's completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt (which becomes the carboxylic acid upon workup). The final product's identity is confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluorobenzoate (1.0 eq).

-

Reagent Addition: Add a 2:1 mixture of methanol (MeOH) and water (H₂O), followed by potassium hydroxide (KOH, 2.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise until the pH is ~1-2, which will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluorobenzoic acid.

Cross-Coupling Reactions

While the C-F bond is the strongest single bond to carbon, its activation for cross-coupling reactions is a significant area of research. [8]For ortho-fluorinated aromatic esters, cross-coupling reactions can proceed either by targeting the C-F bond or by transforming another position on the ring, often facilitated by the directing effects of the existing substituents. Nickel-catalyzed couplings, for instance, have proven effective for the activation of aromatic C-F bonds. [9] Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While direct coupling at the C-F position is challenging, ortho-fluorinated arylboronic esters can be valuable partners in these reactions. [10]Furthermore, strategies utilizing palladium catalysts in conjunction with additives like lithium iodide can facilitate the cleavage of C-F bonds in perfluoroaromatic compounds. [11]

Applications in Drug Discovery and Development

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties. [12]Fluorine substitution can:

-

Improve Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life. [1][8]* Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. [1]* Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with protein targets.

Ortho-fluorinated aromatic esters serve as crucial building blocks for synthesizing complex pharmaceutical molecules where these properties are desired. [1][2]The predictable reactivity, particularly through SNAr, allows for the controlled and efficient introduction of various functional groups late in a synthetic sequence.

References

- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Google Search.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025).

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv

- The Role of Fluorinated Aromatics in Modern Drug Discovery. Google Search.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020).

- Concerted nucleophilic aromatic substitution with 19F− and 18F.

- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. (2026).

- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Google Search.

- Directing Effects of the Substituents on EAS. KPU Pressbooks.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Directing Effects. csbsju.edu.

- Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry.

- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Synthesis of Key Derivatives from Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Abstract

This technical guide provides detailed protocols for the synthesis of three principal derivatives from Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a versatile building block in medicinal chemistry and materials science.[1] The protocols outlined herein detail the strategic conversion of the parent ester into its corresponding carboxylic acid, a primary alcohol, and a representative N-substituted amide. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, step-by-step methodologies, and guidelines for product purification and characterization. The aim is to equip researchers, chemists, and drug development professionals with a robust and reproducible framework for generating a diverse library of compounds from this valuable starting material.

Introduction: The Strategic Value of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Methyl 2-(2-fluorophenyl)-2-methylpropanoate is a structurally significant starting material. Its key features—a sterically hindered quaternary carbon, a fluorine-substituted aromatic ring, and a reactive methyl ester group—make it an attractive scaffold for the development of novel molecules. The 2-fluorophenyl moiety is a common feature in bioactive compounds, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The gem-dimethyl group provides steric bulk, which can influence conformational preferences and receptor interactions.

The true synthetic utility of this compound, however, lies in the reactivity of the methyl ester. This functional group serves as a gateway to a variety of chemical transformations, allowing for the systematic elaboration of the core structure. This guide focuses on three fundamental and high-impact transformations: hydrolysis, reduction, and amidation.

Overall Synthetic Workflow

The following workflow diagram illustrates the primary synthetic pathways starting from Methyl 2-(2-fluorophenyl)-2-methylpropanoate to yield the carboxylic acid, primary alcohol, and N-benzyl amide derivatives. Each pathway represents a fundamental transformation of the ester functional group.

Caption: Synthetic pathways from the parent ester.

Protocol I: Base-Catalyzed Hydrolysis to 2-(2-Fluorophenyl)-2-methylpropanoic Acid

Scientific Rationale

The conversion of an ester to a carboxylic acid via hydrolysis is a cornerstone of organic synthesis. Base-catalyzed hydrolysis, or saponification, is typically preferred for its high efficiency and irreversibility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like lithium hydroxide, LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and forming the carboxylic acid.[2] A final acid-base reaction between the carboxylic acid and the methoxide drives the reaction to completion, forming a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. LiOH is often chosen for its high reactivity and the good solubility of its salts in mixed aqueous-organic solvent systems.[3]

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask, add Methyl 2-(2-fluorophenyl)-2-methylpropanoate (1.0 eq).

-

Solvent Addition: Add a 2:1 mixture of tetrahydrofuran (THF) and water. The volume should be sufficient to dissolve the starting material completely at room temperature (e.g., 10 mL per 1 g of ester).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching and pH Adjustment: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification and Isolation: Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-fluorophenyl)-2-methylpropanoic acid. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Data Summary: Reagents and Typical Yields

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity (by NMR) |

| Methyl 2-(2-fluorophenyl)-2-methylpropanoate | 1.0 | Starting Material | - | >98% |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 2.0 | Base Catalyst | 90-98% | >95% |

| Tetrahydrofuran (THF) / Water | - | Solvent | - | - |

| 1 M Hydrochloric Acid (HCl) | As needed | Acid for protonation | - | - |

| Ethyl Acetate | - | Extraction Solvent | - | - |

| Brine | - | Washing Agent | - | - |

| Sodium Sulfate (Na₂SO₄) | - | Drying Agent | - | - |

Protocol II: Amide Synthesis via Carbodiimide Coupling

Scientific Rationale

The formation of an amide bond directly from a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate the carboxyl group by converting the hydroxyl into a good leaving group.[4] The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing dicyclohexylurea (DCU) as a byproduct. DCU is poorly soluble in most organic solvents and can often be removed by simple filtration. This protocol uses benzylamine as a representative amine.

Detailed Experimental Protocol

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add benzylamine (1.0 eq) to the solution.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x volumes), saturated sodium bicarbonate (NaHCO₃) solution (2 x volumes), and brine (1 x volume).

-

Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-2-(2-fluorophenyl)-2-methylpropanamide.

Data Summary: Reagents and Typical Yields

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity (by Chromatography) |

| 2-(2-Fluorophenyl)-2-methylpropanoic Acid | 1.0 | Starting Material | - | >95% |

| Benzylamine | 1.0 | Nucleophile | 85-95% | >98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent | - | - |

| Dichloromethane (DCM, anhydrous) | - | Solvent | - | - |

| 1 M Hydrochloric Acid (HCl) | - | Washing Agent | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Washing Agent | - | - |

Protocol III: Reduction of the Methyl Ester to 2-(2-Fluorophenyl)-2-methylpropan-1-ol

Scientific Rationale

The reduction of esters to primary alcohols is a fundamental transformation that requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile hydride reagent capable of reducing a wide range of functional groups, including esters.[5] The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the ester's carbonyl carbon. This is followed by the elimination of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an acidic or aqueous workup.[6] Due to its high reactivity, LiAlH₄ reactions must be conducted under anhydrous conditions and with extreme caution. A safer alternative, sodium borohydride (NaBH₄), can also be used, often in the presence of an additive like lithium chloride or in a mixed solvent system like THF/methanol to enhance its reducing power.[7] This protocol details the use of LiAlH₄ for a robust and complete reduction.

Detailed Experimental Protocol

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve Methyl 2-(2-fluorophenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Workup - Cautious Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous sodium hydroxide (NaOH) solution (X mL)

-

Water (3X mL) Stir the resulting granular white suspension vigorously for 30 minutes.

-

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate.

-

Purification and Isolation: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2-fluorophenyl)-2-methylpropan-1-ol.

Data Summary: Reagents and Typical Yields

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity (by Chromatography) |

| Methyl 2-(2-fluorophenyl)-2-methylpropanoate | 1.0 | Starting Material | - | >98% |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | Reducing Agent | 80-90% | >98% |

| Tetrahydrofuran (THF, anhydrous) | - | Solvent | - | - |

| Water / 15% NaOH (aq) | - | Quenching Agents | - | - |

| Ethyl Acetate | - | Extraction Solvent | - | - |

References

- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).

- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).

-

(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Retrieved January 26, 2026, from [Link]

-

Reduction of Fatty Acid Methyl Esters to Fatty Alcohols To Improve Volatility for Isotopic Analysis without Extraneous Carbon | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.).

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of some 2-arylpropionic acid amides as prodrugs - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Hydrolysis of chiral methyl ester : r/Chempros - Reddit. (n.d.). Retrieved January 26, 2026, from [Link]

- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).

-

Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

- WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).

-

Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters' Reduction - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and properties of novel purpurinimide derivatives from methyl pheophorbide-a - JOCPR. (n.d.). Retrieved January 26, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (n.d.). Retrieved January 26, 2026, from [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence - Google Patents. (n.d.).

-

How will you prepare 2-methyl propanol from an alkene? - Quora. (n.d.). Retrieved January 26, 2026, from [Link]

-

methyl 2-(4-chlorophenyl)-2-methylpropanoate - MySkinRecipes. (n.d.). Retrieved January 26, 2026, from [Link]

-

Methyl-2-methylpropanoate (YMDB01748) - Yeast Metabolome Database. (n.d.). Retrieved January 26, 2026, from [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents. (n.d.).

Sources

- 1. methyl 2-(4-chlorophenyl)-2-methylpropanoate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

The Strategic Application of Methyl 2-(2-fluorophenyl)-2-methylpropanoate in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, those incorporating fluorine atoms and sterically defined centers have gained prominence for their ability to impart favorable pharmacological properties. This guide provides a detailed exploration of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, a versatile building block poised for significant applications in medicinal chemistry. We will delve into its synthesis, characterization, and potential as a foundational element in the design of next-generation kinase inhibitors and anti-inflammatory agents.

The Rationale: Harnessing the Power of Fluorine and the Gem-Dimethyl Group

The structure of Methyl 2-(2-fluorophenyl)-2-methylpropanoate is deceptively simple, yet it embodies two powerful concepts in medicinal chemistry: the strategic incorporation of fluorine and the "magic methyl" or gem-dimethyl effect.

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile. The high electronegativity of the fluorine atom can alter the acidity of nearby functional groups and create favorable electrostatic interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation. The ortho-position of the fluorine in this particular scaffold can also induce a specific conformational bias in the phenyl ring, which can be exploited to enhance binding to a target protein.

The gem-dimethyl group at the alpha-position to the ester offers several advantages. It provides steric bulk, which can shield the adjacent ester from hydrolysis by esterases, thereby increasing the compound's metabolic stability. This structural motif can also lock in a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.

Synthesis and Characterization: A Reproducible Protocol

A robust and scalable synthesis is crucial for the utility of any building block in a drug discovery program. The following two-step protocol outlines a reliable method for the preparation of Methyl 2-(2-fluorophenyl)-2-methylpropanoate, starting from commercially available 2-(2-fluorophenyl)acetic acid.

Protocol 1: Synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Step 1: Fischer Esterification of 2-(2-fluorophenyl)acetic acid

-

To a solution of 2-(2-fluorophenyl)acetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(2-fluorophenyl)acetate. This intermediate can often be used in the next step without further purification.

Step 2: α,α-Dimethylation of Methyl 2-(2-fluorophenyl)acetate

-

To a solution of methyl 2-(2-fluorophenyl)acetate (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), add a strong base. Sodium hydride (2.2 eq) is a common choice.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (2.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

Characterization Data

The identity and purity of the synthesized Methyl 2-(2-fluorophenyl)-2-methylpropanoate should be confirmed by standard analytical techniques. Below is a table of expected characterization data.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm, 4H), Methyl ester protons (singlet, ~3.7 ppm, 3H), Gem-dimethyl protons (singlet, ~1.6 ppm, 6H) |

| ¹³C NMR | Carbonyl carbon (~175 ppm), Aromatic carbons (~120-160 ppm, including a doublet for the carbon bearing the fluorine), Quaternary carbon (~45 ppm), Methyl ester carbon (~52 ppm), Gem-dimethyl carbons (~25 ppm) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 196.09 |

| FTIR | Strong C=O stretch (~1730 cm⁻¹), C-F stretch (~1230 cm⁻¹), C-O stretch (~1150 cm⁻¹) |

Applications in Medicinal Chemistry: A Launchpad for Innovation

The true value of Methyl 2-(2-fluorophenyl)-2-methylpropanoate lies in its potential as a versatile starting material for the synthesis of more complex and biologically active molecules. Its structural features make it an ideal scaffold for targeting a range of therapeutic areas, most notably oncology and inflammation.

Application Note 1: Design of Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-phenylpropionic acid scaffold can be found in some kinase inhibitors, where the phenyl ring often interacts with the hinge region of the kinase domain. The ortho-fluoro substituent of our building block can form specific hydrogen bonds or favorable electrostatic interactions within the ATP binding pocket, potentially enhancing potency and selectivity.

Experimental Workflow: Kinase Inhibitor Drug Discovery Campaign

Caption: A typical workflow for a kinase inhibitor discovery program.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

-

Prepare a stock solution of the test compound (derived from Methyl 2-(2-fluorophenyl)-2-methylpropanoate) in 100% DMSO.

-

In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP to initiate the phosphorylation reaction.

-

Add the test compound at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor like sorafenib) and a negative control (DMSO vehicle).

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value for the test compound by plotting the percentage of inhibition against the compound concentration.

Application Note 2: Development of Next-Generation Anti-Inflammatory Agents

The 2-arylpropionic acid motif is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes. By using Methyl 2-(2-fluorophenyl)-2-methylpropanoate as a starting material, medicinal chemists can explore novel chemical space around this well-validated pharmacophore. The goal would be to develop agents with improved efficacy, better safety profiles (e.g., reduced gastrointestinal side effects), or dual-acting properties.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

-

Prepare stock solutions of the test compounds and reference NSAIDs (e.g., ibuprofen, celecoxib) in DMSO.

-

For the COX-1 assay, use purified ovine or human COX-1. For the COX-2 assay, use purified human recombinant COX-2.

-

In separate wells of a 96-well plate, pre-incubate the respective enzyme with the test compound at various concentrations for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubate for a specific time (e.g., 10 minutes) at 37 °C.

-

Terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

-

Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will determine the selectivity of the compound.

Conclusion

Methyl 2-(2-fluorophenyl)-2-methylpropanoate represents a strategically designed building block that offers medicinal chemists a powerful tool for the development of novel therapeutics. Its unique combination of a fluorinated phenyl ring and a gem-dimethyl group provides a solid foundation for creating compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors.

References

- Note: A comprehensive, numbered list of real, verified URLs for all cited sources would be provided here in a final document. The in-text citations would correspond to this list.

Application Notes & Protocols: The Pivotal Role of Fluorinated Esters in Modern Asymmetric Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: Beyond a Simple Functional Group

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can transform a promising lead compound into a viable drug candidate.[1] However, the challenge lies not just in introducing fluorine, but in controlling its precise spatial arrangement. Asymmetric synthesis, the art of creating chiral molecules with a defined three-dimensional geometry, is therefore inextricably linked to organofluorine chemistry.

Within this nexus, the fluorinated ester emerges not merely as a simple functional group but as a remarkably versatile and powerful tool. Its utility extends far beyond that of a passive molecular component. The electron-withdrawing nature of fluorine can activate the ester moiety, modulate the acidity of adjacent protons, and influence the steric and electronic environment of a reaction center.[2] This guide eschews a conventional, rigid structure. Instead, it is designed to provide a cohesive narrative that explores the multifaceted roles of fluorinated esters, from their use as activated substrates in flagship asymmetric transformations to their application as sophisticated probes for chiral analysis. We will delve into the causality behind experimental design, present field-proven protocols, and ground our discussion in authoritative, verifiable literature.

Chapter 1: Fluorinated Esters as Prochiral Substrates in Asymmetric Catalysis

The most direct application of fluorinated esters in asymmetric synthesis is their use as substrates, where a new stereocenter is generated on the fluorinated backbone. The presence of fluorine significantly influences the reactivity and selectivity of these transformations.

Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters is a fundamental method for producing chiral β-hydroxy esters, which are valuable building blocks. When the substrate is fluorinated, the resulting fluorohydrins are of immense interest.[3] Ruthenium-based catalysts, particularly those employing BINAP ligands and chiral diamines, have proven exceptionally effective for this purpose.[4][5]

Causality of Method Selection: The success of Ru-BINAP/diamine systems stems from the formation of a highly organized, six-membered transition state. The catalyst's chiral ligands create a sterically defined pocket, forcing the substrate to coordinate in a specific orientation. The fluorine atom, through its inductive effect, can enhance the electrophilicity of the ketone carbonyl, potentially accelerating the reaction. Furthermore, non-covalent interactions between the substrate's fluorine atoms and the catalyst's aromatic rings can further stabilize the preferred transition state, leading to high levels of enantioselectivity.

Workflow: Asymmetric Hydrogenation of a Fluorinated β-Keto Ester

Caption: General workflow for asymmetric hydrogenation.

Enantioselective Aldol and Reformatsky-Type Reactions

Creating C-C bonds to form chiral α-fluoro-β-hydroxy esters is another critical transformation. The Reformatsky reaction, involving an organozinc enolate, has been adapted for this purpose with high enantioselectivity.

A notable protocol involves the reaction of ethyl iodofluoroacetate with ketones in the presence of a chiral ligand.[6] The choice of a zinc-based reagent is crucial; its Lewis acidity activates the ketone carbonyl, while the enolate itself is soft enough to avoid side reactions. The chiral ligand, often an amino alcohol, coordinates to the zinc center, creating a chiral environment that dictates the facial selectivity of the enolate's attack on the ketone.

Protocol 1: Enantioselective Reformatsky-Type Reaction [6]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (-)-N,N-dibutylnorephedrine (DBNE) (0.12 mmol) to anhydrous toluene (2.0 mL).

-

Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.10 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Substrate Addition: Add the aryl ketone (0.50 mmol) to the flask, followed by ethyl iodofluoroacetate (1.0 mmol).

-

Reaction: Stir the reaction mixture at 0 °C for the specified time (typically 24-72 hours), monitoring by TLC.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Expected Outcome: This protocol typically yields the corresponding α-fluoro-β-hydroxy esters with high diastereoselectivity and excellent enantioselectivity (up to 95% ee) for the major diastereomer.[6]

Asymmetric Michael and Annulation Reactions

Fluorinated esters with an acidic α-proton, such as α-fluoro-β-ketoesters, are excellent nucleophiles (Michael donors) for conjugate addition reactions. Organocatalysis has emerged as a powerful strategy for controlling the stereochemistry of these additions.[1]

For instance, a primary-secondary diamine catalyst, in combination with a weak acid co-catalyst, can facilitate the asymmetric Robinson annulation between an α-fluoro-β-ketoester and an α,β-unsaturated ketone.[1]

Mechanistic Rationale: The primary amine of the catalyst forms an enamine with the α,β-unsaturated ketone, activating it for nucleophilic attack. The secondary amine deprotonates the α-fluoro-β-ketoester to generate a chiral enolate, which is directed by the catalyst's chiral scaffold. The introduction of the fluorine atom increases the acidity of the α-proton, facilitating enolate formation under milder conditions compared to non-fluorinated analogues.[1]

Catalytic Cycle: Organocatalyzed Michael Addition

Caption: Simplified catalytic cycle for a Michael addition.

Chapter 2: Fluorinated Moieties as Stereodirecting Elements

Beyond their role as substrates, fluorinated groups can be incorporated into chiral auxiliaries or catalysts to exert profound control over a reaction's stereochemical outcome.

Fluorinated Chiral Auxiliaries

A chiral auxiliary is a temporary chiral handle that directs the stereoselective formation of a new stereocenter. Fluorinated oxazolidines (FOX) have been developed as highly effective chiral auxiliaries.[7] In the alkylation of amide enolates derived from FOX auxiliaries, excellent diastereoselectivity is achieved.

The Fluorine Effect: The high performance is attributed to a stabilizing interaction between the fluorine atoms of the auxiliary and the lithium cation of the enolate. This F•••Li interaction helps to rigidify the transition state, leading to a highly organized structure where the electrophile can only approach from the less sterically hindered face, thus ensuring high diastereoselectivity.[7] This provides a clear example of fluorine's ability to engage in non-covalent interactions to control stereochemistry.

| Substrate Type | Reaction | Diastereomeric Ratio (dr) | Reference |

| FOX-Amide | Enolate Alkylation | >98:2 | [7] |

| FOX-Amide | Enolate Hydroxylation | >95:5 | [7] |

| FOX-Amide | Aldol Reaction | >95:5 | [7] |

| Table 1: Performance of Fluorinated Oxazolidine (FOX) Chiral Auxiliaries. |

Fluorinated Esters as Derivatizing Agents for Chiral Analysis

Determining the enantiomeric excess (ee) of a chiral alcohol or amine is a routine but critical task. This is often achieved by reacting the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers, which can then be distinguished and quantified by NMR spectroscopy or chromatography.

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a preeminent example. It is converted to its acid chloride and then reacted with a chiral alcohol to form a diastereomeric mixture of Mosher's esters.[8]

Principle of Analysis: In the NMR spectrum, the protons of the two diastereomeric esters experience different chemical environments due to the anisotropic effect of the phenyl ring in the Mosher's moiety. The bulky CF₃ group plays a crucial role in forcing a specific conformation of the ester, which makes the magnetic shielding/deshielding effects on the alcohol's substituents pronounced and predictable. By integrating the distinct signals for each diastereomer, the ee of the original alcohol can be accurately calculated.[8]

Chapter 3: Selected Protocols for the Modern Laboratory

The following protocols are representative of the key transformations discussed and are designed to be self-validating, with clear steps and expected outcomes based on published, authoritative sources.

Protocol 2: Organocatalytic Asymmetric α-Fluorination of a β-Keto Ester [9]

-

Setup: To a vial charged with a magnetic stir bar, add the β-keto ester (0.2 mmol, 1.0 equiv) and the chiral primary amine catalyst (e.g., a β,β-diaryl serine derivative, 0.02 mmol, 10 mol%).

-

Dissolution: Add the appropriate solvent (e.g., CHCl₃, 1.0 mL) and stir until all solids are dissolved.

-

Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv) in one portion.

-

Reaction: Stir the reaction at room temperature for 12-48 hours, monitoring progress by TLC or ¹H NMR.

-

Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched α-fluoro-β-keto ester.

Expected Outcome: This method provides access to α-fluoro-β-keto esters with high yields and excellent enantioselectivities (often ≥90% ee).[9]

Conclusion and Future Outlook

Fluorinated esters are far more than simple variations of a common functional group; they are sophisticated tools that enable chemists to tackle long-standing challenges in asymmetric synthesis. Their electronic properties facilitate novel reactivity and enhance the efficacy of catalytic systems, while their steric and conformational influence can be harnessed to direct stereochemical outcomes with remarkable precision. From serving as activated substrates in C-C and C-H bond-forming reactions to acting as components of chiral auxiliaries and derivatizing agents, their versatility is clear.

Future research will likely focus on developing new catalytic systems that can leverage the unique properties of fluorinated esters with even greater efficiency and selectivity. The design of novel fluorinated chiral ligands and the application of these building blocks in more complex cascade reactions represent exciting frontiers. As the demand for stereochemically pure, complex fluorinated molecules continues to grow, the role of the humble fluorinated ester is set to become even more prominent in the synthetic chemist's arsenal.

References

-

Asymmetric Fluorination Reactions. ResearchGate.[Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing.[Link]

-

Conditions and results for enantioselective fluorination reactions of compounds of Scheme 1 (from 2010 to 2020). ResearchGate.[Link]

-

Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.[Link]

-

Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA.[Link]

-

Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. RSC Publishing.[Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH.[Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).[Link]

-

Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications (RSC Publishing).[Link]

-

Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université.[Link]

-

Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.[Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC - NIH.[Link]

-

Derivatization. Chemistry LibreTexts.[Link]

Sources

- 1. ojs.chimia.ch [ojs.chimia.ch]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 6. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

How to improve yield in the synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 2-(2-fluorophenyl)-2-methylpropanoate?

A1: The most direct and industrially scalable approach involves a two-step process. First is the synthesis of the precursor carboxylic acid, 2-(2-fluorophenyl)-2-methylpropanoic acid. The second step is the esterification of this acid to the final methyl ester product.

-

Step 1: Synthesis of 2-(2-fluorophenyl)-2-methylpropanoic acid: This is typically achieved through the exhaustive methylation of a (2-fluorophenyl)acetic acid derivative. A common method involves the methylation of a more readily available starting material like methyl (2-fluorophenyl)acetate using a strong base (e.g., sodium hydride) and a methylating agent (e.g., methyl iodide).[1][2] Subsequent hydrolysis of the resulting ester yields the required carboxylic acid.

-

Step 2: Esterification: The most common method for this conversion is the Fischer-Speier Esterification .[3][4] This is an acid-catalyzed reaction between the carboxylic acid and an excess of methanol. Due to the steric hindrance around the carboxylic acid (a quaternary carbon center), this reaction requires optimized conditions to achieve high yields.

Q2: Can you explain the mechanism of the Fischer Esterification for this specific synthesis?

A2: Certainly. The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[5][6] Understanding the mechanism is crucial for troubleshooting and optimization.

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

-

Nucleophilic Attack by Methanol: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][7]

-

Proton Transfer: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final neutral ester product and regenerate the acid catalyst.

The entire process is in equilibrium, which is a critical factor for yield optimization.[5][9]

Caption: Fischer Esterification Reaction Pathway.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Yield of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

Possible Cause A: Incomplete Reaction due to Equilibrium

Expert Insight: The Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus limiting the yield.[5][10][11] The steric hindrance of the 2,2-disubstituted propanoic acid also slows the reaction rate, requiring more forcing conditions to reach equilibrium.

Solutions:

-

Use Excess Methanol: The most straightforward way to shift the equilibrium is to use Le Châtelier's principle. By using methanol as the reaction solvent, its large excess concentration drives the reaction forward.[7][9]

-

Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid) can increase the rate at which equilibrium is reached. However, excessive amounts can lead to side reactions.

-

Elevate Reaction Temperature: Increasing the temperature increases the reaction rate. Typically, refluxing the methanol (approx. 65 °C) is effective.

-

Increase Reaction Time: Due to steric hindrance, this reaction may require prolonged heating. Monitor the reaction progress by TLC or GC to determine when it has reached completion. A reaction time of 16-24 hours is not uncommon for hindered systems.[1]

| Parameter | Standard Condition | Optimized for High Yield | Rationale |

| Methanol (MeOH) | 5-10 equivalents | Use as solvent (>50 equiv.) | Drives equilibrium towards the product.[7] |

| Catalyst (H₂SO₄) | 1-5 mol% | 5-10 mol% (or ~0.2 equiv.) | Accelerates the rate of a slow reaction. |

| Temperature | Room Temperature | Reflux (~65 °C) | Provides activation energy for the reaction. |

| Time | 2-4 hours | 16-24 hours (monitor) | Allows the slow, hindered reaction to proceed to completion. |

Possible Cause B: Poor Quality or Wet Starting Materials

Expert Insight: The presence of water in either the starting carboxylic acid or the methanol will inhibit the reaction from the start. Furthermore, impurities in the 2-(2-fluorophenyl)-2-methylpropanoic acid can interfere with the reaction.

Solutions:

-

Ensure Anhydrous Conditions: Use anhydrous grade methanol. If the solvent quality is uncertain, it can be dried over activated 3Å molecular sieves. Ensure the carboxylic acid starting material is thoroughly dry.

-

Verify Starting Material Purity: Confirm the purity of your 2-(2-fluorophenyl)-2-methylpropanoic acid via ¹H NMR or melting point analysis. If it was synthesized in-house, ensure it was properly purified before the esterification step.

Problem 2: Complicated Workup and Product Isolation

Possible Cause A: Difficulty in Neutralizing the Acid Catalyst

Expert Insight: After the reaction, the strong acid catalyst must be neutralized. Using a strong base like NaOH can cause saponification (hydrolysis) of the newly formed ester, especially if the neutralization is not performed at a low temperature.

Solution:

-